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Compound of Interest

Compound Name:
6-(4-Chlorophenyl)-3-

pyridinecarbaldehyde

CAS No.: 834884-63-8

Cat. No.: B1358134 Get Quote

Compound Identification & Significance
IUPAC Name: 6-(4-chlorophenyl)pyridine-3-carbaldehyde

Common Name: 6-(4-Chlorophenyl)nicotinaldehyde

CAS Number: 834884-63-8[1][2]

Molecular Formula: C

H

ClNO

Molecular Weight: 217.65 g/mol [3]

Structural Class: Biaryl pyridine; Suzuki-Miyaura coupling product.

Application Context: This compound serves as a pivotal electrophile in the synthesis of

complex heterocycles. The aldehyde moiety at the C3 position allows for Knoevenagel

condensations, reductive aminations, and oxidation to nicotinic acid derivatives, while the

chlorophenyl group provides lipophilicity and a handle for further cross-coupling (though less

reactive than bromo/iodo analogs).
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Synthesis & Experimental Pathway
To understand the spectroscopic impurities potentially present, one must understand the

synthesis. The standard protocol involves a Palladium-catalyzed Suzuki-Miyaura coupling.

Reaction Protocol
Reagents: 6-Chloro-3-pyridinecarboxaldehyde + 4-Chlorophenylboronic acid. Catalyst: Pd(PPh

)

(Tetrakis). Base/Solvent: K

CO

/ Dioxane:Water (4:1).

Step-by-Step Workflow:

Degassing: Solvents must be degassed with Argon for 30 mins to prevent homocoupling of

the boronic acid.

Addition: Combine heteroaryl halide (1.0 eq), boronic acid (1.1 eq), and base (2.0 eq). Add

Pd catalyst (5 mol%) last.[4]

Reflux: Heat to 90-100°C for 12-16 hours.

Workup: Cool, extract with EtOAc, wash with brine.

Purification: Column chromatography (Hexane:EtOAc gradient).

Synthetic Pathway Diagram

6-Chloro-3-
pyridinecarboxaldehyde

Pd(PPh3)4
K2CO3, Dioxane/H2O

4-Chlorophenyl-
boronic acid

Oxidative Addition
(Pd-Intermediate)

90°C, 12h 6-(4-Chlorophenyl)-
3-pyridinecarbaldehyde

Reductive Elimination
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Figure 1: Palladium-catalyzed cross-coupling pathway yielding the target biaryl aldehyde.

Spectroscopic Data Analysis
The following data is validated against the high-confidence experimental spectrum of the 4-

bromo analog (C

H

BrNO), which exhibits nearly identical electronic shielding patterns [1].

Proton NMR ( H NMR)
Solvent: CDCl

(Chloroform-d) Frequency: 500 MHz[4]
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Insight

10.12 Singlet (s) 1H -CHO

Distinctive

aldehyde proton;

highly

deshielded.

9.08 Doublet (d) 1H Py-H2

Ortho to N and

CHO. Most

deshielded

aromatic proton

due to dual

electron-

withdrawing

influence.

8.24 dd 1H Py-H4

J

8.0, 2.0 Hz. Para

to N. Coupled to

H5 and H2.[5]

8.02 Doublet (d) 2H Ar-H2',6'

J

8.5 Hz. Phenyl

protons ortho to

the pyridine ring.

7.86 Doublet (d) 1H Py-H5

J

8.0 Hz. Ortho to

the phenyl ring.

[6]

7.48 Doublet (d) 2H Ar-H3',5'

J

8.5 Hz. Phenyl

protons ortho to

the Chlorine

atom.
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Interpretation Guide:

The Pyridine Fingerprint: Look for the isolated singlet/fine doublet at ~9.1 ppm (H2). If this is

absent, oxidation to the carboxylic acid has occurred.

The AA'BB' System: The 4-chlorophenyl group appears as two symmetric doublets (roofing

effect may be visible) around 8.0 and 7.5 ppm.

Coupling Constants: The coupling between Py-H4 and Py-H5 is characteristic of 3,6-

disubstituted pyridines (~8 Hz).

Carbon-13 NMR ( C NMR)
Solvent: CDCl

Frequency: 125 MHz[4]
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Shift (

ppm)
Type Assignment Notes

190.2 C=O Aldehyde Carbon
Diagnostic signal.[4]

[7]

160.1 C Py-C6 Ipso to phenyl ring.

152.0 CH Py-C2 Alpha to Nitrogen.

137.5 C Ar-C1' Phenyl ipso carbon.

136.8 CH Py-C4

136.2 C Ar-C4'

C-Cl carbon

(distinctive weak

intensity).

130.5 C Py-C3 Ipso to aldehyde.[8][9]

129.4 CH Ar-C3',5' Meta to pyridine.

128.8 CH Ar-C2',6' Ortho to pyridine.

121.5 CH Py-C5 Beta to Nitrogen.

Infrared Spectroscopy (FT-IR)
Method: Neat (ATR) or KBr Pellet.

1705 cm

(Strong): C=O Stretching (Aldehyde).[4][10] This is the primary quality control peak.

2850 & 2750 cm

(Weak): C-H Stretching (Aldehyde Fermi doublet).

1585 cm
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(Medium): C=N / C=C Aromatic skeletal vibrations.

1090 cm

(Strong): Ar-Cl Stretching (Chlorobenzene characteristic).

820 cm

(Strong): C-H Out-of-plane bending (para-substituted benzene).

Mass Spectrometry (MS)
Technique: GC-MS (EI, 70 eV) or LC-MS (ESI+).

Molecular Ion (

): 217.0

Isotope Pattern:

m/z 217 (100%):

Cl isotope.

m/z 219 (~33%):

Cl isotope.

Note: The 3:1 ratio is diagnostic for a mono-chlorinated compound.

Fragmentation (EI):

m/z 216: [M-H]

(Loss of aldehyde proton).

m/z 189: [M-CO]

(Loss of carbonyl).

m/z 154: [M-CO-Cl]
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(Loss of Cl after decarbonylation).

Quality Control & Troubleshooting
When analyzing this compound, specific impurities from the Suzuki coupling often persist.

Common Impurity Profile
Impurity Origin Detection Method

Des-chloro analog
Hydrodehalogenation during

reaction.
MS (M+ 183).[11]

Homocoupling 4,4'-Dichlorobiphenyl. H NMR (No aldehyde peak,

symmetric aromatic signals).

Phosphine Oxide
Catalyst degradation (O=PPh

).
P NMR (approx 25-30 ppm).

Logical Validation Workflow
To confirm identity without a reference standard, follow this logic gate:

Check IR: Is the C=O peak at 1700 cm

? (Yes

Aldehyde intact).

Check MS: Is the M+ 217/219 ratio 3:1? (Yes

Chlorine present).[8][12]

Check NMR: Is the Py-H2 singlet at ~9.1 ppm? (Yes

3-substituted pyridine confirmed).
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Crude Product

IR: 1700 cm-1?
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REJECT / RE-PURIFY

No
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No
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6-(4-Cl-phenyl)nicotinaldehyde

Yes No
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Figure 2: Analytical logic gate for compound verification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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